molecular formula C15H13N B1600089 9-Anthracenemethanamine CAS No. 2476-68-8

9-Anthracenemethanamine

Cat. No. B1600089
CAS RN: 2476-68-8
M. Wt: 207.27 g/mol
InChI Key: MEQDVTFZLJSMPO-UHFFFAOYSA-N
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Description

9-Anthracenemethanol is the derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .


Synthesis Analysis

The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of 9-Anthracenemethanol is C15H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide .


Physical And Chemical Properties Analysis

9-Anthracenemethanol has a molecular weight of 208.26 g/mol . It is a colorless or light yellow solid that is soluble in ordinary organic solvents . The melting point is 158 °C (316 °F; 431 K) .

Scientific Research Applications

Chemistry and Pharmacology

Anthraquinones, including derivatives like 9-Anthracenemethanamine, are an important class of compounds used in medical applications, such as laxatives and antimicrobial and anti-inflammatory agents. They have also been employed in arthritis, multiple sclerosis, and cancer therapies (Malik & Müller, 2016).

Organic Synthesis

The reactivity of N-alkyl-9-anthracenemethanamines with dimethyl acetylenedicarboxylate (DMAD) was studied, revealing unique chemical reactions valuable for organic synthesis (Devassia, Prathapan, & Unnikrishnan, 2018).

Photochemistry

A comparative study of chemical and light-induced electron-transfer reactions of some (anthracen-9-yl)methanamines showed their potential in photochemical applications (Jacob et al., 2015).

Antidepressant Potential

Chlorinated tetracyclic compounds, including derivatives of 9-Anthracenemethanamine, were synthesized and tested for antidepressant effects in mice, showing significant potential in this field (Karama et al., 2016).

Cardiology

Research on anthracene-9-carboxylic acid, a related compound, provided insights into its effects on cardiac ventricular action potential duration and L-type Ca~(2+) channels, indicating potential cardiovascular applications (Shi, 2000).

Cancer Research

The tumor-initiating ability of various anthracene compounds, including 9-Anthracenemethanamines, was studied, providing insights into their potential as cancer therapeutic agents (Wislocki et al., 1982).

Structural Probing

AMDA analogs, including 9-aminomethyl-9,10-dihydroanthracene, were used as structural probes for studying the steric tolerance in 5-HT2A and H1 receptor binding sites, crucial for drug design (Shah et al., 2010).

Drug Delivery

The polyamine transport system, using compounds like 9-anthracenylmethyl-butanediamine, showed potential for selectively delivering toxic agents to cancer cells, enhancing the specificity of cancer treatments (Ghani et al., 2009).

Antimicrobial Effects

Anthracene and its derivatives, including 9-anthracenemethanamine, have shown antimicrobial effects against intestinal bacteria, indicating their potential in treating gastrointestinal diseases (Kim, Jeong, & Lee, 2009).

Safety And Hazards

According to the safety data sheet, when heated to decomposition, 9-Anthracenemethanol emits acrid smoke and irritating vapors . It is labeled with the signal word “Warning” and hazard statement H341 .

Future Directions

While specific future directions for 9-Anthracenemethanol are not detailed in the sources, its role as a versatile precursor to supramolecular assemblies suggests potential for further exploration in this area .

properties

IUPAC Name

anthracen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDVTFZLJSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454662
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthracenemethanamine

CAS RN

2476-68-8
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Devassia, S Prathapan, PA Unnikrishnan - Chemical Data Collections, 2018 - Elsevier
This communication deals with the synthesis and characterization of a few N-alkyl-9-anthracenemethanamines and their reaction with dimethyl acetylenedicarboxylate (DMAD). …
Number of citations: 1 www.sciencedirect.com
B Saha, M Ehara, H Nakatsuji - molsci.center.ims.ac.jp
Two types of interesting molecules are studied in this research. First, poly-para-phenylene vinylene (PPV)-based chromophores can serve as a model for photo luminescent conducting …
Number of citations: 0 molsci.center.ims.ac.jp
L Lian, J Hu, Y Lin, Y Zhao - Polymer Chemistry, 2023 - pubs.rsc.org
… More recently, we have designed a multifunctional reagent N,N-bis(2-(bromoisobutyryloxy)ethyl)-9-anthracenemethanamine (BAMA) to generate ATMPs toward multiple …
Number of citations: 0 pubs.rsc.org
A Tamayo, L Escriche, J Casabó, B Covelo, C Lodeiro - 2006 - Wiley Online Library
… of N,N-bis(3-chloropropyl)-9-anthracenemethanamine with 2,2′-thiobis(ethanethiol). Both methods … N,N-Bis(3-chloropropyl)-9-anthracenemethanamine (3) was prepared from 1 and 9-(…
MH Nguyen, HH Nguyen, TH Dinh, TA Vu… - Journal of …, 2023 - Taylor & Francis
… The organic layer was concentrated to afford N-cyclopropyl-9-anthracenemethanamine (AnR4… -9-anthracenemethanamine (AnR5) and N-cyclohexyl-9-anthracenemethanamine (AnR6) …
Number of citations: 0 www.tandfonline.com
S Yadav, S Pal, NK Pal, NU Din Reshi, S Pal… - Applied Organometallic … - Wiley Online Library
… 1-Naphthylmethylamine, 9-anthracenemethanamine, and 1-pyrenemethylamine gave high yields to their corresponding nitriles (80–87%; 2o−2q). Heterocyclic amines led to the …
Number of citations: 0 onlinelibrary.wiley.com
R Kikumoto, A Tobe, S Tonomura - Journal of Medicinal Chemistry, 1981 - ACS Publications
… A mixture of 2.5 g (0.0127 mol) of 6-chloro-2,4-pteridinediamine and 9.6 g (0.0434 mol) of N-methyl-9-anthracenemethanamine was stirred at 170 C for 8 h, allowed to cool, and …
Number of citations: 24 pubs.acs.org
E Ciganek - The Journal of Organic Chemistry, 1980 - ACS Publications
… hydride reduction of the intermediate imine gave Nbenzyl-9-anthracenemethanamine. Alkylation with propargyl bromide in methylene chloride/aqueous sodium hydroxide solution at …
Number of citations: 56 pubs.acs.org
EF Elslager, JL Johnson, LM Werbel - Journal of Medicinal …, 1981 - ACS Publications
… A mixture of 2.5 g (0.0127 mol) of 6-chloro-2,4-pteridinediamine and 9.6 g (0.0434 mol) of N-methyl-9-anthracenemethanamine was stirred at 170 C for 8 h, allowed to cool, and …
Number of citations: 12 pubs.acs.org
H Huang, B Chen, L Li, Y Wang, Z Shen, Y Wang, X Li - Talanta, 2022 - Elsevier
… Under nitrogen atmosphere, a hybrid of compound 1 (0.10 g, 0.21 mmol) and 9-anthracenemethanamine (0.05 g, 0.25 mmol) was dissolved in DMF (10 mL) and heated to 120 C for 5 h. …
Number of citations: 16 www.sciencedirect.com

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